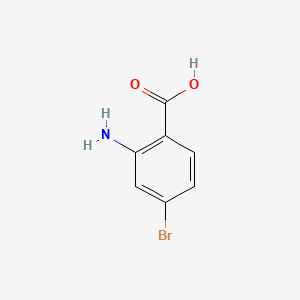

2-Amino-4-bromobenzoic acid

描述

Significance of Aminobenzoic Acids in Organic Synthesis and Medicinal Chemistry

Aminobenzoic acids are a class of organic compounds that are foundational to numerous applications in both organic synthesis and medicinal chemistry. Their amphoteric nature, possessing both an acidic carboxylic group and a basic amino group, allows them to participate in a wide array of chemical reactions. These compounds serve as crucial starting materials for the synthesis of a diverse range of more complex molecules.

In medicinal chemistry, the aminobenzoic acid scaffold is a recurring motif in many pharmaceutical agents. benthamdirect.com For instance, para-aminobenzoic acid (PABA) is a well-known precursor in the biosynthesis of folate, a vital nutrient for many organisms. nih.govmdpi.comsolubilityofthings.com The structural framework of aminobenzoic acids is found in drugs with a broad spectrum of therapeutic uses, including local anesthetics, anti-inflammatory agents, and antibacterial drugs. benthamdirect.comnih.gov The ability to modify the amino and carboxyl groups, as well as the aromatic ring, allows for the fine-tuning of a molecule's biological activity. nih.govmdpi.com

Overview of 2-Amino-4-bromobenzoic Acid as a Versatile Chemical Synthon

This compound, also known as 4-bromoanthranilic acid, is a particularly valuable synthon in organic synthesis. biosynth.commedchemexpress.comcymitquimica.comfishersci.fi The term "synthon" refers to a structural unit within a molecule that can be formed and/or reacted in a way that assists in the synthesis of a target molecule. The strategic placement of the amino, carboxyl, and bromo substituents on the benzene (B151609) ring of this compound offers multiple reactive sites. This allows for sequential and selective chemical modifications, making it an ideal starting point for constructing complex molecular architectures.

The presence of the bromine atom is of particular importance. It can be readily substituted or participate in cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This functionality is crucial for the synthesis of a wide variety of organic compounds, including pharmaceuticals, agrochemicals, and dyestuffs. medchemexpress.comcymitquimica.comfishersci.fichemicalbook.com

Evolution of Research Themes Pertaining to this compound

The research landscape surrounding this compound has evolved significantly over time. Initially, its use was primarily as an intermediate in the synthesis of dyes and other bulk chemicals. medchemexpress.comcymitquimica.comfishersci.fichemicalbook.com However, with the advancement of synthetic methodologies and a deeper understanding of structure-activity relationships, its role has expanded into more specialized areas.

Current research often focuses on its application in the development of novel therapeutic agents. For example, it is used as a key intermediate in the synthesis of complex heterocyclic compounds, which are known to exhibit a wide range of biological activities. researchgate.netingentaconnect.com Furthermore, its derivatives are being investigated for their potential as enzyme inhibitors and as ligands in coordination chemistry. iucr.org The ongoing exploration of this versatile molecule continues to uncover new and innovative applications, solidifying its importance in the field of chemical science.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in research and industry. These properties dictate its behavior in different chemical environments and are crucial for designing synthetic routes and predicting its reactivity.

| Property | Value |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol sigmaaldrich.com |

| Appearance | White to off-white crystalline powder solubilityofthings.comsolubilityofthings.com |

| Melting Point | 230-234 °C fishersci.fisigmaaldrich.com |

| Solubility | Slightly soluble in water. fishersci.fichemicalbook.com Soluble in organic solvents like ethanol (B145695) and acetone. solubilityofthings.com |

| pKa | 4.71±0.10 (Predicted) chemicalbook.com |

Synthesis and Reactivity

The synthesis of this compound typically involves the bromination of 2-aminobenzoic acid (anthranilic acid). Various brominating agents and reaction conditions can be employed to achieve this transformation. One common method involves the use of bromine in a suitable solvent like acetic acid. chemicalbook.com

The reactivity of this compound is characterized by the interplay of its three functional groups:

Amino Group (-NH₂): This group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.

Carboxylic Acid Group (-COOH): This group is acidic and can be converted into esters, amides, and acid halides.

Bromine Atom (-Br): The bromine atom deactivates the aromatic ring towards electrophilic substitution but also serves as a leaving group in nucleophilic aromatic substitution and as a handle for various cross-coupling reactions.

Applications in Contemporary Research

The unique combination of functional groups in this compound makes it a valuable precursor in several areas of contemporary research.

In Organic Synthesis:

Heterocyclic Chemistry: It is a key starting material for the synthesis of a wide variety of nitrogen- and oxygen-containing heterocycles, such as quinazolines, benzoxazines, and acridones. These heterocyclic systems are often the core structures of biologically active molecules.

Cross-Coupling Reactions: The bromo substituent allows for the introduction of various aryl, alkyl, and vinyl groups through palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks.

In Medicinal Chemistry:

Drug Discovery: this compound and its derivatives are being explored for the development of new therapeutic agents. For instance, it has been used as a building block for the synthesis of compounds with potential anticancer and antimicrobial activities. nih.govmdpi.com The synthesis of halofuginone, an antiprotozoal agent, utilizes a derivative of this compound. google.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-4-bromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNICQAVXPXQAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174855 | |

| Record name | 2-Amino-4-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20776-50-5 | |

| Record name | 2-Amino-4-bromobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20776-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-bromobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020776505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-bromobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-BROMOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ79Y7SDK5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Reaction Strategies Involving 2 Amino 4 Bromobenzoic Acid

Classical Synthetic Pathways for the Preparation of 2-Amino-4-bromobenzoic Acid

Historically, the synthesis of this compound has been accomplished through multi-step sequences involving key transformations such as nitration, bromination, reduction, and oxidation. One prominent classical route commences with the readily available starting material, 4-nitrotoluene.

This synthetic pathway involves the initial bromination of 4-nitrotoluene to introduce the bromine atom at the desired position. The methyl group of the resulting 2-bromo-4-nitrotoluene is then oxidized to a carboxylic acid, yielding 4-bromo-2-nitrobenzoic acid. The final step involves the selective reduction of the nitro group to an amino group, affording the target molecule, this compound. Each of these steps employs well-established reagents and reaction conditions from the classical organic synthesis toolbox.

An alternative classical approach starts from 2-aminobenzoic acid (anthranilic acid). This method relies on the direct bromination of the aromatic ring. However, controlling the regioselectivity of this electrophilic substitution reaction can be challenging due to the activating and ortho-, para-directing nature of the amino group. This can lead to the formation of a mixture of isomers, including the undesired 2-amino-5-bromobenzoic acid, necessitating careful control of reaction conditions and potentially complex purification procedures.

Regioselective Synthesis of this compound Derivatives

Directed Nitration and Bromination Strategies

To overcome the regioselectivity challenges in the synthesis of this compound and its derivatives, directed functionalization strategies have been explored. These methods utilize directing groups to control the position of incoming electrophiles like nitro or bromo groups. For instance, the carboxylic acid group itself can act as a meta-directing group under certain conditions, although its influence can be overridden by stronger activating groups.

More advanced strategies involve the use of removable directing groups that can be installed to guide the electrophilic substitution and subsequently cleaved. While specific examples for the direct synthesis of this compound using this approach are not extensively documented in readily available literature, the principle of directed ortho-metalation followed by bromination is a powerful tool for the regioselective synthesis of substituted benzoic acids.

Recent research has also focused on palladium-catalyzed C-H activation/bromination reactions. These methods offer a high degree of regioselectivity for the functionalization of benzoic acid derivatives, although their application to the specific synthesis of this compound would require careful selection of catalysts and reaction conditions to ensure compatibility with the amino group.

Selective Reduction Approaches

The selective reduction of a nitro group in the presence of other reducible functional groups is a key step in many synthetic routes to this compound, particularly when starting from nitrated precursors. A variety of reducing agents can be employed to achieve this transformation.

Classical methods often utilize metals in acidic media, such as tin (Sn) or iron (Fe) with hydrochloric acid (HCl). These reagents are effective but can generate significant amounts of metallic waste. Modern approaches have focused on developing milder and more selective reducing agents. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a clean and efficient method for nitro group reduction.

For substrates containing multiple sensitive functional groups, chemoselective reducing agents are essential. Reagents such as sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can selectively reduce nitro groups without affecting other functionalities like carboxylic acids or halogens. The choice of the appropriate reducing agent and reaction conditions is critical to ensure the desired transformation with high yield and purity.

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 4-Bromo-2-nitrobenzoic acid | Fe/HCl | This compound | Not specified | General classical method |

| 4-Bromo-2-nitrobenzoic acid | H₂, Pd/C | This compound | High | General catalytic hydrogenation |

| 4-Bromo-2-nitrobenzoic acid | SnCl₂·2H₂O | This compound | High | General selective reduction |

Green Chemistry Principles in the Synthesis of this compound and its Analogues

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. This includes the use of safer solvents, energy-efficient processes, and the reduction of waste.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The application of microwave irradiation to the synthesis of aminobenzoic acid derivatives has been shown to be effective.

While specific literature detailing the microwave-assisted synthesis of this compound is limited, the general principles can be applied to the key reaction steps. For instance, microwave heating can significantly reduce the time required for the bromination of aromatic compounds and the reduction of nitro groups. The efficient and uniform heating provided by microwaves can lead to cleaner reactions with fewer byproducts, aligning with the principles of green chemistry by reducing waste and energy consumption.

| Reaction Step | Conventional Method Time | Microwave-Assisted Time | Advantage |

| Bromination of Aromatic Rings | Several hours | Minutes | Significant time reduction, potentially higher yields |

| Nitro Group Reduction | Several hours | Minutes to 1 hour | Faster reaction rates, improved energy efficiency |

Fluorous Synthesis Methodologies

Fluorous synthesis is a modern technique that facilitates the purification of reaction products by employing fluorous tags. A fluorous-tagged reagent or substrate can be easily separated from the non-tagged components by solid-phase extraction using a fluorous stationary phase. This methodology offers a greener alternative to traditional chromatography, which often uses large volumes of organic solvents.

The application of fluorous synthesis to the preparation of this compound or its analogues would involve attaching a fluorous tag to one of the starting materials. After the desired chemical transformations, the fluorous-tagged product can be selectively isolated. While this technique is still gaining traction in mainstream organic synthesis, it holds significant promise for developing more sustainable and efficient synthetic processes for a wide range of organic molecules, including substituted benzoic acids. The key advantage lies in the simplified purification process, which reduces solvent usage and waste generation.

Aqueous and Solvent-Free Reaction Conditions

The development of synthetic routes under aqueous or solvent-free conditions is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes. While many organic reactions traditionally rely on volatile organic solvents, research has explored more sustainable alternatives for reactions involving this compound and related compounds.

Solvent-free reaction methodologies often lead to remarkable rate acceleration due to increased reactant concentration. ijisrt.com These protocols can be facilitated by alternative energy sources like microwave irradiation or sonication, which align with the principles of green chemistry by preventing waste and utilizing safer reaction conditions. ijisrt.com

In the context of catalytic reactions, aqueous media have proven viable for certain transformations. For instance, palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki couplings, have been successfully performed in water. organic-chemistry.orglibretexts.org The use of water as a solvent is economically and environmentally advantageous. wikipedia.org Specifically, phosphine-free palladium complexes, like Pd(L-proline)₂, have been shown to effectively catalyze Heck reactions in water under microwave irradiation, offering excellent yields in short reaction times. organic-chemistry.org Similarly, the Suzuki reaction benefits from the use of water, as many organoboron reagents are compatible with aqueous conditions, and the inorganic by-products are easily removed. libretexts.orgwikipedia.org Copper-catalyzed reactions, including cascade reactions for heterocycle synthesis, have also been shown to function effectively in aqueous media. d-nb.infonih.gov For example, the synthesis of quinazolinones from 2-halobenzoic acids can be performed in a mixture of isopropanol and water, demonstrating the compatibility of these catalytic systems with aqueous environments. d-nb.info

Catalytic Routes for the Derivatization and Functionalization of this compound

Catalysis offers powerful tools for the selective derivatization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Copper and palladium catalysts are particularly prominent in the functionalization of aryl halides like this compound.

Copper-catalyzed amination, a type of Ullmann condensation, is a classic and effective method for forming C-N bonds. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for synthesizing N-aryl and N-alkyl anthranilic acid derivatives from 2-bromobenzoic acids. nih.govorganic-chemistry.org A significant advantage of this method is that it often eliminates the need to protect the carboxylic acid group. organic-chemistry.orgsemanticscholar.org

The reaction is chemo- and regioselective, meaning only the bromide atom, which is adjacent to the carboxylic acid moiety, is replaced by the amine. nih.govorganic-chemistry.org This selectivity is a key feature for substrates with multiple reactive sites. The process typically involves heating the bromobenzoic acid with an aliphatic or aromatic amine in the presence of a copper catalyst and a base. nih.gov

A common catalytic system employs a combination of copper powder and copper(I) oxide (Cu₂O) in a high-boiling polar solvent like 2-ethoxyethanol at temperatures around 130 °C. nih.govorganic-chemistry.org This methodology has been shown to be tolerant of various functional groups and effective even with sterically hindered amines, producing the desired N-substituted anthranilic acid derivatives in good to excellent yields, sometimes up to 99%. nih.govorganic-chemistry.orgsemanticscholar.org This copper-catalyzed approach complements palladium-based methods and is foundational for synthesizing precursors to valuable molecules like acridines and other bioactive compounds. nih.gov

| Amine Reactant | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Aminonaphthalene | Cu / Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 97 | nih.gov |

| 2-Aminonaphthalene | Cu / Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 55 | nih.gov | |

| 1-Aminopyrene | Cu / Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 81 | nih.gov |

| Aniline (B41778) | Cu / Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 99 | nih.gov |

Palladium-catalyzed cross-coupling reactions represent one of the most versatile strategies for forming carbon-carbon bonds in modern organic synthesis. nobelprize.org The Heck and Suzuki reactions are prominent examples that are applicable to the functionalization of this compound. wikipedia.orgwikipedia.org These reactions have significantly impacted the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netwikipedia.org

The Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide, such as this compound, with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com The reaction typically follows a catalytic cycle involving three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex. wikipedia.orglibretexts.org

Migratory Insertion: The alkene coordinates to the palladium complex and then inserts into the palladium-carbon bond. libretexts.org

Beta-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the substituted alkene product and a palladium-hydride species. wikipedia.org

Reductive Elimination: The base regenerates the active palladium(0) catalyst, allowing the cycle to continue. wikipedia.org

Typical catalysts include palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), often supported by phosphine ligands like triphenylphosphine or BINAP. wikipedia.org

The Suzuki Reaction: The Suzuki reaction couples an organohalide with an organoboron compound, such as a boronic acid, using a palladium catalyst and a base. libretexts.orgwikipedia.org This reaction is widely used for synthesizing biaryl compounds and is valued for its mild conditions and the low toxicity of boron reagents. wikipedia.orgnih.gov The catalytic cycle is similar to the Heck reaction but features a key transmetalation step:

Oxidative Addition: A Pd(0) catalyst reacts with the aryl halide (this compound). libretexts.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a process facilitated by the base. libretexts.orgwikipedia.org

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

The Suzuki reaction is known for its high tolerance of various functional groups, making it suitable for complex molecules like this compound. nih.gov

| Reaction Type | Coupling Partner | Typical Palladium Catalyst | Typical Base | Key Mechanistic Step |

|---|---|---|---|---|

| Heck Reaction | Alkene | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Triethylamine, K₂CO₃, NaOAc | Migratory Insertion / Beta-Hydride Elimination |

| Suzuki Reaction | Boronic Acid/Ester | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Transmetalation |

The use of biodegradable polymers like chitosan as supports for catalysts represents a significant advancement in sustainable chemistry. mdpi.com Chitosan, derived from chitin, is an attractive material due to its low cost, non-toxicity, and the presence of amino and hydroxyl groups that can coordinate with metal ions. mdpi.comthepharmajournal.com This makes it an excellent support for catalysts used in organic transformations. thepharmajournal.comresearchgate.net

A notable application is the use of a chitosan-supported copper(I) iodide (CS@CuI) catalyst for the synthesis of quinazolinones. d-nb.infonih.gov This reaction involves a cascade process where 2-halobenzoic acids, including 2-bromobenzoic acid derivatives, react with amidines. The CS@CuI catalyst demonstrates high efficiency under mild conditions, often in an isopropanol/water solvent system. d-nb.infonih.gov

The benefits of using a chitosan-supported catalyst include:

High Efficiency: The catalyst promotes reactions with good to excellent yields (up to 99%). nih.gov

Broad Substrate Scope: It is effective for a wide range of 2-halobenzoic acids and amidines. nih.gov

Mild Conditions: The reaction proceeds without the need for harsh temperatures or pressures. nih.gov

Reusability: Heterogeneous catalysts like CS@CuI can often be recovered and reused, reducing waste and cost. thepharmajournal.com

The reactivity of 2-iodobenzoic acid derivatives is generally higher than that of 2-bromobenzoic acid derivatives in these systems. d-nb.info This chitosan-based catalytic system provides a novel and efficient protocol for constructing valuable heterocyclic structures from this compound. nih.gov

| Halobenzoic Acid Substrate | Amidine Reactant | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Iodobenzoic Acid derivatives | Acetamidine hydrochloride | CS@CuI (5.0 mol%) | Na₂CO₃ | iPrOH/H₂O (9:1) | 90-96 | d-nb.infonih.gov |

| 2-Bromobenzoic Acid derivatives | Acetamidine hydrochloride | CS@CuI (5.0 mol%) | Na₂CO₃ | iPrOH/H₂O (9:1) | 57-73 | d-nb.info |

Synthesis of Key Intermediates Derived from this compound

This compound is a valuable building block for the synthesis of various bioactive heterocycles. medchemexpress.comijnrd.org Its structure, featuring an amino group and a carboxylic acid ortho to each other, along with a bromine atom for further functionalization, makes it an ideal precursor for constructing fused heterocyclic systems. researchgate.net

One of the most important classes of compounds synthesized from anthranilic acid derivatives are quinazolinones . nih.gov Quinazolinones are a core structure in many natural products and bioactive molecules, exhibiting a wide range of pharmacological activities. d-nb.infonih.gov Several synthetic strategies can be employed to convert this compound into a 6-bromo-quinazolinone scaffold:

Condensation with Amides (Niementowski Synthesis): This is a classic method involving the condensation of an anthranilic acid with an acid amide at high temperatures to form the corresponding 4(3H)-quinazolinone. nih.gov

Reaction with Formamide (B127407): Heating 2-aminobenzoic acid with formamide is a straightforward method to produce the parent quinazolin-4(3H)-one. nih.govresearchgate.net

Copper-Catalyzed Cascade Reaction: As previously discussed, 2-bromobenzoic acids can react with amidines in the presence of a copper catalyst (such as the chitosan-supported system) to directly form quinazolinones in a one-pot process. d-nb.infonih.gov This route is highly efficient for generating substituted quinazolinones.

Reaction with Acyl Chlorides and Amines: A three-component reaction between 2-aminobenzoic acid, an acyl chloride, and an amine can be used to synthesize quinazolinones, often under microwave irradiation. researchgate.net

The presence of the bromine atom at the 4-position of the starting material is retained in the 6-position of the resulting quinazolinone ring. This bromine atom serves as a handle for subsequent functionalization, allowing for the introduction of diverse substituents through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), thereby enabling the creation of extensive libraries of potentially bioactive compounds.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-bromobenzoic acid |

| 3-bromobenzoic acid |

| 4-bromobenzoic acid |

| 2-ethoxyethanol |

| 2-iodobenzoic acid |

| Acetanilide |

| Acetamidine hydrochloride |

| Acridines |

| Ammonia (B1221849) |

| Aniline |

| Anthranilic acid |

| BINAP |

| Boronic acid |

| Chitin |

| Chitosan |

| Copper powder |

| Copper(I) iodide |

| Copper(I) oxide |

| Formamide |

| Isopropanol |

| N-alkyl anthranilic acids |

| N-aryl anthranilic acids |

| Palladium(II) acetate |

| Potassium carbonate |

| Quinazolinones |

| Sodium acetate |

| Tetrakis(triphenylphosphine)palladium(0) |

| Triethylamine |

| Triphenylphosphine |

| Urethane |

Reactivity and Mechanistic Investigations of 2 Amino 4 Bromobenzoic Acid Transformations

Reactivity Profiles of the Ortho-Amino and Para-Bromo Substituents

The reactivity of the aromatic ring in 2-Amino-4-bromobenzoic acid is dictated by the electronic interplay of its substituents: the amino (-NH₂), bromo (-Br), and carboxylic acid (-COOH) groups. The amino and bromo groups, positioned ortho and para relative to each other, exert significant influence on the molecule's susceptibility to electrophilic and nucleophilic attack.

The amino group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution. masterorganicchemistry.com This is due to its strong electron-donating resonance effect (+R), where the lone pair of electrons on the nitrogen atom is delocalized into the benzene (B151609) ring. openstax.org This resonance effect significantly increases the electron density at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. masterorganicchemistry.comopenstax.org Although nitrogen is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I), the resonance effect is overwhelmingly dominant. openstax.org

Conversely, the bromo substituent is classified as a deactivating group, yet it also directs incoming electrophiles to the ortho and para positions. libretexts.org Halogens exhibit a dual electronic nature: they have an electron-withdrawing inductive effect (-I) due to their high electronegativity, which deactivates the ring by pulling electron density away from it. masterorganicchemistry.com Simultaneously, they possess lone pairs of electrons that can be donated to the ring through a resonance effect (+R). For halogens, the inductive effect is stronger than the resonance effect, resulting in a net deactivation of the ring compared to benzene. libretexts.org However, the resonance donation, though weaker, still enriches the electron density at the ortho and para positions relative to the meta position, accounting for its directing properties. libretexts.org

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring | Directing Influence (Electrophilic) |

|---|---|---|---|---|

| Amino (-NH₂) | Weakly Withdrawing | Strongly Donating | Activating | Ortho, Para |

| Bromo (-Br) | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |

Nucleophilic Aromatic Substitution Reactions on the Bromine Moiety

Aryl halides like this compound are generally unreactive towards traditional Sₙ1 and Sₙ2 reactions. However, they can undergo nucleophilic aromatic substitution (SₙAr) if the aromatic ring is sufficiently electron-poor. wikipedia.orgpressbooks.pub This is typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). wikipedia.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. pressbooks.pub

The SₙAr mechanism proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate (the Meisenheimer complex). chemistrysteps.com

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

In this compound, the carboxylic acid group provides some electron-withdrawing character to activate the ring towards nucleophilic attack. While the amino group is an activator for electrophilic substitution, its electron-donating nature is unfavorable for SₙAr. However, reactions can be facilitated under specific conditions, often requiring a catalyst.

A notable example is the copper-catalyzed amination of 2-bromobenzoic acids. This cross-coupling procedure allows for the substitution of the bromine atom with various N-aryl and N-alkyl amines, producing a range of N-substituted anthranilic acid derivatives. nih.gov The reaction often proceeds with high chemo- and regioselectivity, with the ortho-carboxylate group believed to accelerate the copper-catalyzed exchange reaction. nih.gov

| Reaction Type | Nucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Amination | Aryl or Alkyl Amines | Cu/Cu₂O, K₂CO₃, 130°C | N-Aryl/N-Alkyl Anthranilic Acids | nih.gov |

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group of this compound is readily transformed into a variety of derivatives, most commonly esters and amides.

Esterification is typically achieved through the Fischer esterification method. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). researchgate.net The reaction is reversible, and its equilibrium can be shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction. researchgate.net Due to the presence of the basic amino group in the substrate, a stoichiometric amount of acid is required, as the amino group will be protonated, consuming the catalyst. researchgate.net

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine to form an amide bond. Direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient. libretexts.org Therefore, the carboxylic acid is typically "activated" first. Common methods include:

Conversion to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂).

Use of coupling reagents that form a reactive intermediate in situ.

Titanium tetrachloride (TiCl₄) has been reported as an effective mediator for the direct condensation of carboxylic acids and amines. nih.gov

This compound can be converted into its corresponding cyclic anhydride (B1165640), a derivative of isatoic anhydride (specifically, 6-bromoisatoic anhydride). This transformation is commonly accomplished by reacting the parent aminobenzoic acid with a carbonyl transfer reagent like triphosgene (B27547) in a suitable solvent such as tetrahydrofuran (B95107) (THF). beilstein-journals.org

Isatoic anhydrides are versatile intermediates in organic synthesis. They are electrophilic at both carbonyl carbons and can react with nucleophiles in several ways. For instance, reaction with the sodium enolate of ethyl acetoacetate (B1235776) leads to a one-pot acylation and subsequent intramolecular cyclization, providing a pathway to substituted quinoline (B57606) scaffolds. beilstein-journals.org The anhydride ring is opened by the nucleophile, followed by cyclization and dehydration to yield the final heterocyclic product.

Derivatizations of the Amino Group

The primary amino group of this compound is nucleophilic and can be readily derivatized through acylation. This reaction involves treating the aminobenzoic acid with an acylating agent to form an N-acyl derivative, which is an amide. Common acylating agents include:

Acyl Chlorides: In the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. researchgate.net

Acid Anhydrides: Such as acetic anhydride, to form N-acetyl derivatives.

Isocyanates: A rhodium(III)-catalyzed protocol has been developed for the amidation of anilide C-H bonds with isocyanates, providing a direct synthesis of N-acyl anthranilamides. nih.gov

These N-acyl derivatives are significant as they are found in numerous biologically active molecules and are valuable synthetic intermediates. nih.govnih.gov The acylation of the amino group modifies the electronic properties of the molecule and can be used as a protecting group or to build more complex structures. scielo.br

| Acylating Agent | Base/Catalyst | Product |

|---|---|---|

| Acyl Chloride (R-COCl) | Pyridine or Triethylamine | N-Acyl-2-amino-4-bromobenzoic acid |

| Acid Anhydride ((RCO)₂O) | None or mild base | N-Acyl-2-amino-4-bromobenzoic acid |

| Isocyanate (R-NCO) | Rh(III) complex | N-Acyl anthranilamide derivative |

Alkylation Reactions

Alkylation of this compound can occur at two primary sites: the carboxylic acid group (O-alkylation) to form an ester, or the amino group (N-alkylation) to form a secondary or tertiary amine.

The most common O-alkylation is esterification. For example, Methyl 2-amino-4-bromobenzoate can be synthesized through the reaction of this compound with methanol (B129727) under acid catalysis. This reaction, known as the Fischer esterification, is an equilibrium process typically driven to completion by using an excess of the alcohol. masterorganicchemistry.com

N-alkylation of the amino group is less direct. The high reactivity of the aromatic amine often requires a protection strategy to achieve selective mono-alkylation and prevent side reactions. libretexts.org A common method involves first converting the amino group to an amide (e.g., an acetamide (B32628) by reacting with acetic anhydride) or a sulfonamide. These groups reduce the nucleophilicity of the nitrogen atom, allowing for more controlled alkylation with an alkyl halide, followed by deprotection to yield the N-alkylated product. libretexts.orgmonash.edu

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| O-Alkylation (Esterification) | Methanol (CH₃OH), Acid Catalyst (e.g., H₂SO₄) | Methyl 2-amino-4-bromobenzoate | |

| N-Alkylation (General Strategy) | 1. Acetic Anhydride (Protection) 2. Base, Alkyl Halide (R-X) 3. Hydrolysis (Deprotection) | 2-(Alkylamino)-4-bromobenzoic acid | libretexts.orgmonash.edu |

Heterocyclic Ring Formation from this compound Precursors

This compound is a valuable precursor for synthesizing fused heterocyclic compounds, particularly quinazolinones, due to the ortho positioning of its amino and carboxyl functional groups.

Quinazolinones are a class of heterocyclic compounds that can be readily synthesized from anthranilic acid derivatives. The presence of the bromine atom at the 4-position of this compound leads to the formation of 7-bromo-substituted quinazolinones.

One primary method is the Niementowski quinazolinone synthesis , which involves the condensation of an anthranilic acid with an amide at high temperatures. nih.govwikipedia.org For instance, heating this compound with excess formamide (B127407) would yield 7-bromoquinazolin-4(3H)-one. nih.govnih.gov

A widely used two-step alternative involves the initial reaction of this compound with an acid anhydride, such as acetic anhydride. This step forms a benzoxazinone (B8607429) intermediate, specifically 7-bromo-2-methyl-4H-3,1-benzoxazin-4-one. tandfonline.comtandfonline.com This intermediate is then treated with ammonia (B1221849) or a primary amine, which opens the benzoxazinone ring and subsequently cyclizes to form the corresponding 3-substituted-7-bromo-2-methylquinazolin-4(3H)-one. tandfonline.comtandfonline.com

| Method | Key Reagents | Intermediate | Product Example | Reference |

|---|---|---|---|---|

| Niementowski Reaction | Formamide | o-Formamidobenzamide (postulated) | 7-Bromoquinazolin-4(3H)-one | nih.govnih.gov |

| Two-Step Synthesis | 1. Acetic Anhydride 2. Ammonia | 7-Bromo-2-methyl-4H-3,1-benzoxazin-4-one | 7-Bromo-2-methylquinazolin-4(3H)-one | tandfonline.comtandfonline.com |

The direct synthesis of a benzimidazole (B57391) ring system from this compound is not a standard transformation. The formation of benzimidazoles classically requires the condensation of an o-phenylenediamine (B120857) (a 1,2-diaminobenzene derivative) with a one-carbon electrophile like a carboxylic acid or an aldehyde. organic-chemistry.orgsemanticscholar.orgsemanticscholar.org

This compound lacks the second amino group ortho to the existing one, which is essential for the cyclization to form the imidazole (B134444) ring. Therefore, to serve as a precursor for a benzimidazole, this compound would need to undergo a multi-step chemical modification. A hypothetical pathway would involve:

Introduction of a nitro group at the 5-position of the ring via electrophilic aromatic substitution.

Conversion of the carboxylic acid group at the 1-position into an amino group, for example, through a Curtius or Hofmann rearrangement.

Reduction of the nitro group at the 5-position to a second amino group.

This complex, multi-step sequence would generate the necessary o-phenylenediamine skeleton required for the subsequent condensation and cyclization to form a benzimidazole ring. However, this highlights that this compound is not a direct or practical starting material for benzimidazole synthesis.

Mechanistic Studies of this compound Reactions

The mechanisms of the key transformations involving this compound have been investigated, drawing from studies on anthranilic acid and its derivatives.

Mechanism of Esterification: The Fischer esterification of the carboxylic acid group proceeds via a series of equilibrium steps. masterorganicchemistry.com First, the acid catalyst protonates the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated as a leaving group, and subsequent deprotonation of the resulting oxonium ion by a base (such as water or the alcohol) yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.com

Mechanism of Quinazolinone Synthesis: The two-step synthesis of quinazolinones via a benzoxazinone intermediate involves two distinct mechanistic stages.

Benzoxazinone Formation: The reaction begins with the nucleophilic attack of the amino group of this compound on one of the carbonyl carbons of acetic anhydride. libretexts.org This forms a tetrahedral intermediate which then collapses, eliminating an acetate (B1210297) ion and forming N-acetyl-2-amino-4-bromobenzoic acid. Subsequent intramolecular nucleophilic attack by the carboxylate oxygen onto the amide carbonyl, followed by dehydration, results in the cyclized 7-bromo-2-methyl-4H-3,1-benzoxazin-4-one. tandfonline.com

Conversion to Quinazolinone: The benzoxazinone then reacts with an amine (e.g., ammonia). The amine performs a nucleophilic attack on the ester carbonyl carbon of the benzoxazinone, leading to ring opening and the formation of an o-amido-benzamide intermediate. tandfonline.com This intermediate then undergoes intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the other amide carbonyl, followed by dehydration to yield the stable quinazolinone ring system. tandfonline.com

In the direct Niementowski reaction with formamide, the proposed mechanism involves the initial formation of an o-formamidobenzamide intermediate, which then undergoes an intramolecular condensation and dehydration to form the quinazolinone ring. nih.gov

Applications of 2 Amino 4 Bromobenzoic Acid and Its Derivatives in Advanced Chemical Fields

Agrochemicals Research and Development

2-Amino-4-bromobenzoic acid serves as a crucial intermediate in the synthesis of modern agrochemicals. nbinno.commedchemexpress.comfishersci.ca Its molecular framework is a versatile scaffold for creating new crop protection agents, including herbicides, insecticides, and fungicides. nbinno.comchemimpex.com

The strategic placement of the amino, carboxyl, and bromo groups on the aromatic ring allows for a wide range of chemical modifications. nbinno.com Researchers can manipulate these functional groups to fine-tune the biological activity and environmental profile of the resulting agrochemical. nbinno.com For instance, the amino group can be converted into other functionalities, while the carboxylic acid can be esterified or amidated to alter the compound's solubility and transport properties within a plant. This adaptability makes this compound and its derivatives valuable building blocks in the development of effective and selective agents for agricultural applications. nbinno.comchemimpex.com A related compound, 2-amino-4-chlorobenzoic acid, is also noted for its role in formulating herbicides and pesticides that target specific plant pathways. chemimpex.com

Materials Science and Polymer Chemistry

In the realm of materials science, this compound is a promising monomer for the synthesis of specialty polymers. Its rigid aromatic core, combined with its reactive amino and carboxylic acid functional groups, can be incorporated into polymer chains to enhance performance. nbinno.com

The presence of both an amine and a carboxylic acid group on the same molecule allows it to undergo polycondensation reactions to form high-performance polyamides. Furthermore, it can be reacted with dianhydrides to produce poly(amic acid)s, which are precursors to polyimides—a class of polymers renowned for their exceptional thermal stability. mdpi.comvt.edu The incorporation of the bromine atom into the polymer backbone is particularly advantageous for imparting flame-retardant properties and increasing the polymer's density and refractive index. The rigid, aromatic nature of the monomer contributes to a high glass transition temperature (Tg) and low coefficient of thermal expansion (CTE) in the resulting polymers. mdpi.com

This compound is a key precursor in the manufacture of dyes and pigments, particularly azo dyes. medchemexpress.comfishersci.cachemimpex.com Azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute the largest and most varied group of synthetic colorants. unb.ca

The synthesis of an azo dye from this compound involves a two-step process:

Diazotization : The primary aromatic amino group (-NH2) of this compound is converted into a diazonium salt (-N2+Cl−) by treating it with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. unb.caorganic-chemistry.org

Azo Coupling : The resulting diazonium salt, which is highly reactive, is then coupled with another aromatic molecule (a coupling component), such as a phenol (B47542) or an aniline (B41778) derivative. This electrophilic substitution reaction forms the stable azo bridge, which acts as the chromophore responsible for the dye's color. unb.caquestjournals.org

Supramolecular Chemistry and Crystal Engineering

The distinct functional groups of this compound make it an excellent candidate for studies in supramolecular chemistry and crystal engineering, where the goal is to control the assembly of molecules into well-defined, functional solid-state architectures.

The molecular structure of this compound contains both hydrogen-bond donors (the -COOH and -NH2 groups) and hydrogen-bond acceptors (the carbonyl oxygen and the nitrogen atom). This allows for the formation of robust and predictable hydrogen-bonding networks that dictate the crystal packing. nih.govacs.org

Studies on similar aminobenzoic acids show that the carboxylic acid groups typically form strong, centrosymmetric dimers through O—H···O hydrogen bonds, creating a classic R2²(8) ring motif. researchgate.net Additionally, the amino group can participate in N—H···O hydrogen bonds, linking these primary dimers into more extended one-, two-, or three-dimensional networks. nih.govresearchgate.net The interplay of these hydrogen bonds is a key factor in determining the final crystal structure and its physical properties. acs.orgchemrxiv.org

Beyond hydrogen bonding, the bromine atom on the this compound molecule introduces the capability for halogen bonding. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the donor) and a Lewis base (the acceptor), such as a nitrogen or oxygen atom. nih.gov

In crystal engineering, halogen bonds serve as a reliable tool to guide the self-assembly of molecules into specific arrangements. nih.gov The bromine atom in this compound can form Br···O or Br···N interactions with neighboring molecules. acs.org These interactions often work in conjunction with hydrogen bonds to create complex and stable supramolecular architectures. acs.org The strength and directionality of the halogen bond, which increases in the order Cl < Br < I, provide an additional layer of control for designing cocrystals and engineering materials with desired topologies and properties. nih.gov

Design of Co-crystals and Salts

The design of co-crystals and salts represents a significant area of crystal engineering, aiming to modify the physicochemical properties of active pharmaceutical ingredients (APIs) and other functional materials without altering their intrinsic chemical structure. This compound, possessing both a carboxylic acid group (a hydrogen bond donor) and an amino group (a hydrogen bond donor and acceptor), is an excellent candidate for the formation of multi-component molecular crystals.

The fundamental strategy in designing co-crystals and salts involves the predictable formation of supramolecular synthons, which are robust and recurring hydrogen-bonding patterns. For this compound, the primary functional groups available for creating these synthons are the carboxylic acid and the aromatic amino group. The formation of a co-crystal versus a salt is largely governed by the difference in the pKa values between the acid (this compound) and the co-former base (ΔpKa = pKa(base) - pKa(acid)). A general rule suggests that a ΔpKa of less than 0 often results in co-crystal formation, while a ΔpKa greater than 3 typically leads to salt formation through proton transfer.

In the case of this compound, co-crystals can be engineered by selecting co-formers that can establish reliable heterosynthons. For instance, pyridine (B92270) or pyrimidine (B1678525) derivatives are common co-formers for carboxylic acids, leading to the formation of a well-established acid-pyridine or acid-pyrimidine heterosynthon via N-H···O and O-H···N hydrogen bonds. Similarly, amides can form robust acid-amide heterosynthons.

The table below outlines potential co-formers and the predictable supramolecular synthons they could form with this compound, based on established principles of crystal engineering.

| Co-former Type | Example Co-former | Functional Groups | Expected Supramolecular Synthon |

| Pyridine Derivative | Isonicotinamide | Pyridine ring, Amide | Carboxylic Acid—Pyridine |

| Pyrimidine Derivative | 6-Methyluracil | Amide | Carboxylic Acid—Amide |

| Benzamide Derivative | 4-Hydroxybenzamide | Amide, Hydroxyl | Carboxylic Acid—Amide |

| Dicarboxylic Acid | Succinic Acid | Carboxylic Acid | Carboxylic Acid—Carboxylic Acid |

The synthesis of these co-crystals and salts can be achieved through various methods, including slow evaporation from solution, liquid-assisted grinding, and cooling crystallization. Characterization is typically performed using techniques such as Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase, Differential Scanning Calorimetry (DSC) to determine melting points, and Single-Crystal X-ray Diffraction (SCXRD) to definitively elucidate the crystal structure and hydrogen bonding patterns.

Coordination Chemistry

Molecules that contain an aromatic ring, a carboxyl group, and an amino group are widely utilized as versatile ligands in the field of coordination chemistry. iucr.org Their ability to form a variety of complex compounds stems from the presence of multiple Lewis base sites capable of donating electron pairs to a central metal ion. iucr.org this compound fits this profile, making it a valuable ligand for the synthesis of novel metal complexes.

This compound and its deprotonated form, 2-amino-4-bromobenzoate, are highly effective ligands for transition metals. The primary coordination mode involves the formation of a stable five-membered chelate ring through bidentate coordination with the metal center. This chelation occurs via the nitrogen atom of the amino group and one of the oxygen atoms of the deprotonated carboxylate group. This N,O-bidentate coordination is a common and favored binding mode for α-amino acids and their derivatives when complexing with transition metals.

The stability of the resulting metal complex is enhanced by the chelate effect, a thermodynamic principle where the formation of a ring structure with the metal ion is entropically more favorable than the coordination of two separate monodentate ligands. The presence of the electron-withdrawing bromine atom on the aromatic ring can also influence the electronic properties of the ligand, potentially affecting the stability and reactivity of the resulting metal complexes. The general structure of a transition metal complex with 2-amino-4-bromobenzoate often involves one or more ligand molecules coordinating to the metal center to satisfy its preferred coordination number, which can range from 4 to 6, leading to geometries such as square planar or octahedral.

The formation of metal complexes with this compound is typically achieved by reacting a soluble salt of the desired transition metal (e.g., acetates, chlorides, or nitrates) with the ligand in an appropriate solvent, often an alcohol or an aqueous-alcoholic mixture. The reaction is frequently carried out under reflux, and the pH may be adjusted to facilitate the deprotonation of the carboxylic acid group, promoting coordination. The resulting metal complexes often precipitate from the reaction mixture upon cooling and can be isolated by filtration.

Characterization of these newly formed complexes is crucial to confirm coordination and determine their structure and properties. A suite of analytical techniques is employed for this purpose.

Infrared (IR) Spectroscopy: This is a key technique to verify the coordination of the ligand to the metal ion. Upon complexation, the characteristic stretching frequencies of the C=O group in the carboxylic acid and the N-H group in the amine are expected to shift. The asymmetric and symmetric stretching vibrations of the deprotonated carboxylate group (COO⁻) provide strong evidence of coordination. Furthermore, the appearance of new, typically weaker, absorption bands in the far-IR region (below 600 cm⁻¹) can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. jocpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide valuable structural information. The chemical shifts of the protons and carbons near the coordination sites (the amino and carboxyl groups) are expected to change upon complexation compared to the free ligand. The disappearance of the acidic proton signal from the carboxylic group in the ¹H NMR spectrum is a strong indicator of deprotonation and coordination. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the coordination sphere around the metal ion. The appearance of d-d transitions, which are typically weak, and charge-transfer bands can be characteristic of specific coordination environments (e.g., tetrahedral, square planar, or octahedral).

Molar Conductance Measurements: These measurements, taken on solutions of the complexes, help to determine whether the complexes are ionic or non-electrolytic in nature.

Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules (like water). orientjchem.org

The table below summarizes the common analytical techniques used to characterize metal complexes of aminobenzoic acid ligands and the information that can be obtained.

| Analytical Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Confirmation of coordination through shifts in C=O and N-H bands; identification of M-O and M-N bonds. |

| NMR Spectroscopy (¹H, ¹³C) | Elucidation of the ligand's structure in the complex; confirmation of deprotonation. |

| UV-Visible Spectroscopy | Information on the electronic environment and coordination geometry of the metal ion. |

| Molar Conductance | Determination of the electrolytic nature of the complex. |

| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and presence of solvent molecules. |

| Single-Crystal X-ray Diffraction | Definitive determination of the molecular structure, bond lengths, bond angles, and coordination geometry. |

Through these methods, a comprehensive understanding of the structure and bonding in metal complexes derived from this compound can be achieved.

Spectroscopic and Structural Elucidation Studies of 2 Amino 4 Bromobenzoic Acid and Its Analogues

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and vibrational modes of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-Amino-4-bromobenzoic acid is characterized by distinct absorption bands corresponding to its functional groups. While a complete experimental spectrum for the title compound is not widely published, analysis of closely related analogues like 2-amino-5-bromobenzoic acid and 2-amino-4-chlorobenzoic acid allows for a detailed assignment of its expected vibrational modes. icm.edu.plijtsrd.com

The amino group (NH₂) typically exhibits two stretching vibrations: an asymmetric stretch (νₐₛ NH₂) and a symmetric stretch (νₛ NH₂), generally observed in the 3300–3500 cm⁻¹ region. icm.edu.pl The carboxylic acid group presents several characteristic bands. The O-H stretching vibration is typically broad and located around 3000 cm⁻¹. The carbonyl (C=O) stretching vibration is a strong, prominent band usually found between 1660 and 1700 cm⁻¹. icm.edu.pl In the solid state, intermolecular hydrogen bonding between carboxylic acid groups often leads to the formation of centrosymmetric dimers, which can shift the C=O stretching frequency to lower wavenumbers.

Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C-Br stretching vibration is expected at lower frequencies, typically in the 500-700 cm⁻¹ range. Other significant vibrations include C-N stretching, O-H in-plane bending, and various aromatic ring stretching and bending modes.

Table 1: Expected FT-IR Vibrational Assignments for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3400-3500 | νₐₛ (NH₂) | Asymmetric N-H Stretch |

| 3300-3400 | νₛ (NH₂) | Symmetric N-H Stretch |

| ~3000 | ν (O-H) | O-H Stretch (Carboxylic Acid) |

| 1660-1700 | ν (C=O) | Carbonyl Stretch |

| 1550-1620 | δ (NH₂) | N-H Bending |

| 1500-1600 | ν (C=C) | Aromatic Ring Stretch |

| ~1400 | δ (O-H) | In-plane O-H Bend |

| ~1250 | ν (C-O) | C-O Stretch |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. The selection rules for Raman scattering differ from those for IR absorption, often resulting in strong signals for symmetric vibrations and non-polar bonds. For this compound, the symmetric vibrations of the aromatic ring are expected to be prominent in the Raman spectrum. ijtsrd.com

Analysis of related compounds like 2-amino-5-bromobenzoic acid indicates that the C-Br stretching vibration gives a strong Raman signal. ijtsrd.comresearchgate.net The symmetric NH₂ stretching mode is also typically observed. The C=O stretch of the carboxylic acid is present but may be weaker than in the IR spectrum. The aromatic ring vibrations, particularly the ring breathing mode, are characteristically strong in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopic Characterization

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the aromatic region of the spectrum is of particular interest. Based on published data, the spectrum in DMSO-d₆ shows three distinct signals for the aromatic protons. sielc.com

The proton at position 5 (H-5) is ortho to the bromine atom and meta to the amino group, appearing as a doublet of doublets. The proton at position 3 (H-3) is ortho to both the amino and carboxylic acid groups and shows up as a doublet. The proton at position 6 (H-6) is ortho to the carboxylic acid group and meta to the bromine, appearing as a doublet. The signals from the amine (NH₂) and carboxylic acid (OH) protons are also observable and are typically broad.

Table 2: ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | 6.62 | dd | J = 8.5, 1.5 |

| H-3 | 6.95 | d | J = 1.5 |

¹³C NMR Spectroscopic Characterization

The carbon atom attached to the carboxylic acid group (C-7) is expected to have the largest chemical shift, typically in the range of 168-172 ppm. The carbon attached to the bromine atom (C-4) will be deshielded, but its exact shift is influenced by the other substituents. The carbon attached to the electron-donating amino group (C-2) will be shielded and appear at a lower chemical shift compared to the other ring carbons. The remaining aromatic carbons (C-1, C-3, C-5, C-6) will have shifts determined by the combined electronic effects of the three substituents.

Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Expected Chemical Shift Range (δ, ppm) |

|---|---|

| C=O (Carboxyl) | 168-172 |

| C-NH₂ | 145-155 |

| C-Br | 110-120 |

| C-COOH | 110-120 |

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. Although the crystal structure of this compound itself has not been reported, the structure of its chloro-analogue, 2-amino-4-chlorobenzoic acid, offers significant insights into the expected molecular conformation and crystal packing. icm.edu.pl

Molecules of this type are generally planar. A key structural feature is the formation of an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and the carbonyl oxygen of the adjacent carboxylic acid group. This interaction forms a stable six-membered ring motif.

Table 4: Crystallographic Data for the Analogue 2-Amino-4-chlorobenzoic Acid

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 15.4667 |

| b (Å) | 3.7648 |

| c (Å) | 23.7598 |

| β (°) | 93.015 |

| V (ų) | 1381.59 |

This data for the chloro-analogue provides a reliable model for the likely crystal structure of this compound, suggesting it would adopt a similar planar conformation with strong intra- and intermolecular hydrogen bonding.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The bond lengths within the benzene (B151609) ring and the substituent groups are generally within expected ranges. The C-Br bond length is a key parameter, and in analogues like 4-Amino-3-bromobenzoic acid, it is observed to be approximately 1.90 Å. nih.gov The carboxylic acid group features typical C=O and C-O bond lengths. Similarly, the C-N bond of the amino group is consistent with that of an aniline-type structure. nih.govnih.gov

Table 1: Selected Bond Lengths in Analogues of this compound Data extracted from the crystallographic study of 4-Amino-3-bromobenzoic acid, which contains two independent molecules (Molecule A and Molecule B) in its asymmetric unit. nih.gov

| Bond | Molecule A Length (Å) | Molecule B Length (Å) |

| Br1-C3 | 1.903 (3) | - |

| Br2-C10 | - | 1.896 (3) |

| O1-C7 | 1.258 (4) | - |

| O2-C7 | 1.272 (4) | - |

| O3-C14 | - | 1.261 (4) |

| O4-C14 | - | 1.276 (4) |

| N1-C4 | 1.385 (4) | - |

| N2-C11 | - | 1.393 (4) |

| C1-C2 | 1.394 (4) | - |

| C1-C6 | 1.398 (4) | - |

| C8-C9 | - | 1.392 (5) |

| C8-C13 | - | 1.399 (5) |

Table 2: Selected Bond Angles in Analogues of this compound Data extracted from the crystallographic study of 4-Amino-3-bromobenzoic acid. nih.gov

| Angle | Molecule A (°) | Molecule B (°) |

| O1-C7-O2 | 123.6 (3) | - |

| O3-C14-O4 | - | 123.4 (3) |

| N1-C4-C3 | 120.3 (3) | - |

| N1-C4-C5 | 120.2 (3) | - |

| N2-C11-C10 | - | 120.4 (3) |

| N2-C11-C12 | - | 120.0 (3) |

| C4-C3-Br1 | 119.5 (2) | - |

| C11-C10-Br2 | - | 119.3 (2) |

| C2-C1-C7 | 121.2 (3) | - |

| C9-C8-C14 | - | 120.9 (3) |

Investigation of Tautomeric Forms and Geometrical Isomers

Aminobenzoic acids can exist in different tautomeric forms, primarily the neutral (nonionic) form and the zwitterionic form, where the amino group is protonated (-NH3+) and the carboxylic acid group is deprotonated (-COO-). researchgate.netwikipedia.org While the zwitterionic form is common in aqueous solutions, the neutral form is typically observed in the gas phase and in many crystal structures.

Computational studies on the closely related 2-Amino-5-bromobenzoic acid using Density Functional Theory (DFT) have explored the structural properties of its potential tautomers and geometrical isomers (conformers). dergipark.org.tr These studies indicate that the compound has three main tautomeric forms. The most stable (lowest energy) tautomer is the canonical form containing a neutral primary amine and a carboxylic acid group. dergipark.org.tr One of the less stable tautomeric forms was analyzed in four different geometrical conformations: Cis-Cis, Cis-Trans, Trans-Cis, and Trans-Trans, arising from rotations around the C-COOH and C-OH bonds. dergipark.org.tr Such computational analyses provide valuable insight into the relative stability and likelihood of observing different isomers of this compound under various conditions.

Identification of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Interactions)

The crystal packing of this compound and its analogues is directed by a network of intermolecular interactions, with hydrogen bonding playing a dominant role. nih.govnih.gov

Hydrogen Bonding: Both intra- and intermolecular hydrogen bonds are characteristic features.

Intramolecular: An intramolecular hydrogen bond often forms between a hydrogen atom of the amino group and the carbonyl oxygen of the adjacent carboxylic acid group, creating a stable six-membered ring denoted by the graph-set motif S(6). nih.gov This interaction is observed in the crystal structure of 2-Amino-4-chlorobenzoic acid. nih.gov In other isomers, like 4-Amino-3-bromobenzoic acid, an intramolecular N-H···Br hydrogen bond is present, forming a five-membered ring. nih.govresearchgate.net

Intermolecular: The most significant intermolecular interaction is the formation of hydrogen bonds between the carboxylic acid groups of two neighboring molecules (O-H···O). nih.govnih.gov Additionally, the amino group can act as a hydrogen bond donor, forming N-H···O or N-H···N bonds that link molecules into more complex networks. researchgate.net

Halogen Bonding: The presence of a bromine atom introduces the possibility of halogen bonding, an attractive non-covalent interaction between the electrophilic region of the bromine atom and a nucleophile. While not explicitly detailed for this specific isomer, short Br···Br contacts, which are a form of Type I halogen bonding, have been observed and analyzed in other brominated organic compounds, contributing to crystal stabilization. mdpi.com

Dimeric Units and Ring Motifs in Crystal Packing

A recurring and highly stable supramolecular synthon in the crystal structures of carboxylic acids, including analogues of this compound, is the formation of a centrosymmetric dimer. nih.govnih.gov This dimer is formed through a pair of strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. nih.govnih.gov

This interaction creates a characteristic ring structure that is described using graph-set notation as an R²₂(8) motif. nih.govresearchgate.net This notation indicates a ring (R) involving two hydrogen-bond donors (superscript) and two acceptors (subscript) that contains eight atoms in total. The formation of this R²₂(8) dimer is a primary feature in the crystal packing of both 4-Amino-3-bromobenzoic acid and 2-Amino-4-chlorobenzoic acid. nih.govnih.govresearchgate.netresearchgate.net

These fundamental dimeric units are then further assembled into extended one-, two-, or three-dimensional networks through other intermolecular interactions. In the case of 4-Amino-3-bromobenzoic acid, these dimers are linked by further hydrogen bonds, creating additional ring motifs, including R²₁(6), R³₂(8), and R³₃(15), resulting in a complex polymeric structure. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 2 Amino 4 Bromobenzoic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is frequently employed to predict the molecular geometry, vibrational frequencies, and electronic properties of molecules like 2-Amino-4-bromobenzoic acid with high accuracy.

Geometry Optimization and Electronic Structure Analysis

Studies on closely related isomers, such as 2-amino-5-bromobenzoic acid, show that the optimized structure is nearly planar, though minor deviations can occur due to the presence of bulky substituent groups. dergipark.org.tr The internal rotational angles of the amino (-NH2) and carboxylic acid (-COOH) groups are key determinants of the final conformation. slideshare.net The electronic structure analysis involves examining the distribution of electron density, which helps in understanding the molecule's reactivity, polarity, and intermolecular interactions. The calculated dipole moment and molecular electrostatic potential (MEP) map are crucial for this analysis, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Aminobenzoic Acid Derivative (Calculated via DFT) Note: This data is illustrative for a similar compound, as specific peer-reviewed data for the 4-bromo isomer was not available.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | ~1.90 Å |

| C-N | ~1.38 Å | |

| C=O | ~1.22 Å | |

| C-O | ~1.35 Å | |

| Bond Angle | C-C-N | ~122° |

| C-C-Br | ~119° | |

| O=C-O | ~123° | |

| Dihedral Angle | C-C-C-O | ~180° (planar) |

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

For aromatic systems like this compound, the HOMO is typically localized over the electron-rich benzene (B151609) ring and the amino group, while the LUMO is often distributed over the electron-withdrawing carboxylic acid group. This distribution indicates that intramolecular charge transfer is a likely electronic transition. dergipark.org.tr DFT calculations are used to compute the energies of these orbitals. For example, in a study on 2-amino-5-bromobenzoic acid, the HOMO-LUMO gap was calculated to understand its electronic transitions and reactivity. dergipark.org.tr

Table 2: Illustrative Frontier Orbital Energies for a Substituted Aminobenzoic Acid Derivative Note: Values are representative and based on studies of similar compounds like 2-amino-5-bromobenzoic acid.

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound arises primarily from the rotation around the single bonds connecting the amino and carboxylic acid groups to the benzene ring. Conformational analysis involves systematically exploring these rotations to identify stable conformers (energy minima) and the transition states (energy maxima) that separate them. nih.gov

A potential energy surface (PES) scan is a common computational technique where the total energy of the molecule is calculated as a function of one or more dihedral angles. researchgate.net For this compound, the PES would be generated by rotating the C-C bond of the carboxyl group and the C-N bond of the amino group. Studies on similar molecules have shown that conformers where the hydrogen of the hydroxyl group is oriented towards the amino group, potentially forming an intramolecular hydrogen bond, are often among the most stable. slideshare.net The global minimum on the PES represents the most stable conformation of the molecule in the gas phase.

Simulation of Spectroscopic Properties

Computational methods, particularly DFT, are widely used to simulate spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and assign spectral bands.

Theoretical vibrational spectra (Infrared and Raman) are calculated by computing the second derivatives of the energy with respect to atomic displacements. scribd.com This analysis yields the vibrational frequencies and their corresponding normal modes. For this compound, this would allow for the assignment of characteristic vibrational bands, such as the N-H stretching of the amino group, the O-H and C=O stretching of the carboxylic acid group, and the C-Br stretching. Theoretical calculations for related molecules like 2-amino-5-bromobenzoic acid and 2-amino-4-chlorobenzoic acid have shown excellent agreement with experimental FT-IR and FT-Raman spectra after applying appropriate scaling factors. dergipark.org.trresearchgate.net

Similarly, electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, providing information on the absorption wavelengths (λmax) and oscillator strengths, which correspond to the intensity of the absorption.

Molecular Dynamics Simulations